2-Bromopentanal
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Overview
Description
2-Bromopentanal is an organic compound with the molecular formula C5H9BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the second carbon of the pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopentanal can be synthesized through several methods. One common approach involves the bromination of pentanal. This reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of solvents like dichloromethane or acetonitrile can facilitate the reaction, and the process may be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromopentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromopentanol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, or thiols.
Major Products:
Oxidation: 2-Bromopentanoic acid.
Reduction: 2-Bromopentanol.
Substitution: Various substituted pentanal derivatives.
Scientific Research Applications
2-Bromopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Research into the biological activity of brominated aldehydes includes studies on their potential as antimicrobial agents.
Medicine: While specific medical applications of this compound are limited, its derivatives may be explored for pharmaceutical purposes.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and as a precursor for other brominated compounds.
Mechanism of Action
The mechanism of action of 2-Bromopentanal involves its reactivity due to the presence of both the aldehyde group and the bromine atom. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make this compound a versatile compound in organic synthesis.
Comparison with Similar Compounds
2-Bromopentane: A brominated alkane with similar reactivity but lacks the aldehyde group.
Pentanal: An aldehyde without the bromine atom, making it less reactive in certain substitution reactions.
2-Bromobutanal: A shorter chain analog with similar functional groups.
Uniqueness: 2-Bromopentanal’s uniqueness lies in its dual functionality, combining the reactivity of an aldehyde with the substitution potential of a brominated compound. This makes it particularly useful in synthetic chemistry for creating complex molecules.
Properties
CAS No. |
35066-19-4 |
---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
2-bromopentanal |
InChI |
InChI=1S/C5H9BrO/c1-2-3-5(6)4-7/h4-5H,2-3H2,1H3 |
InChI Key |
DOGFOANXOUKFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=O)Br |
Origin of Product |
United States |
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